molecular formula C24H17FN4 B11220389 N-(3-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(3-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11220389
M. Wt: 380.4 g/mol
InChI Key: QOIFTBUXPRKENM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 3-fluorophenyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different aromatic amines. One common method involves treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with 3-fluoroaniline and diphenylamine in the presence of a catalytic amount of hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It has been explored for its potential as an antitubercular agent. The compound exhibits activity against Mycobacterium tuberculosis and has shown promising results in vitro.

    Biology: The compound’s ability to inhibit specific enzymes and proteins makes it a valuable tool in biological studies.

    Materials Science: Its unique structure allows for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of the 3-fluorophenyl group, which can influence its electronic properties and biological activity. This substitution can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C24H17FN4

Molecular Weight

380.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H17FN4/c25-18-10-7-11-19(14-18)28-23-22-21(17-8-3-1-4-9-17)15-29(24(22)27-16-26-23)20-12-5-2-6-13-20/h1-16H,(H,26,27,28)

InChI Key

QOIFTBUXPRKENM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC(=CC=C4)F)C5=CC=CC=C5

Origin of Product

United States

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